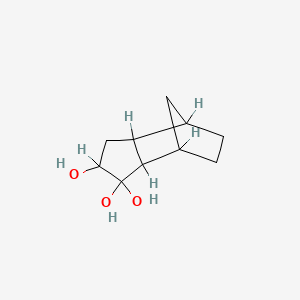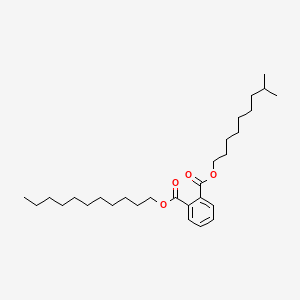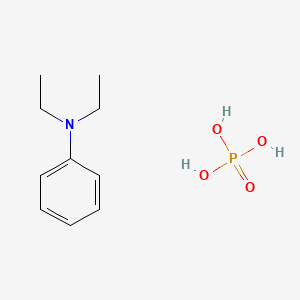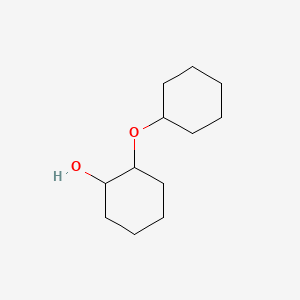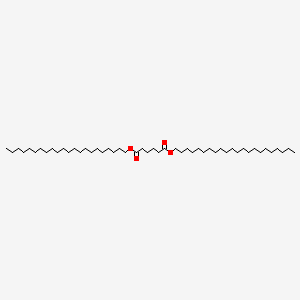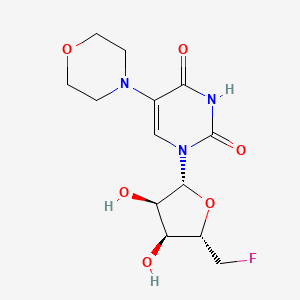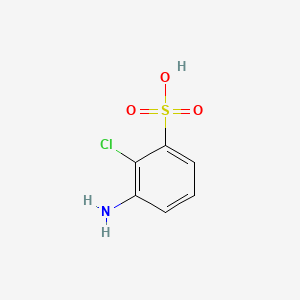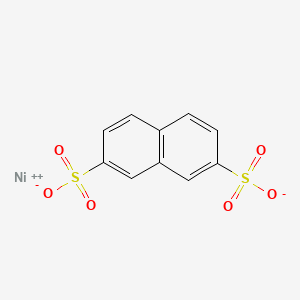
Antimony chloride oxide (Sb4Cl2O5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony chloride oxide (Sb4Cl2O5) is an inorganic compound that combines antimony, chlorine, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader family of antimony compounds, which have been studied for their diverse reactivity and utility in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Antimony chloride oxide can be synthesized through the controlled hydrolysis of antimony trichloride (SbCl3) in the presence of water. The reaction typically involves the gradual addition of water to a solution of antimony trichloride, resulting in the formation of antimony oxychloride (SbOCl) as an intermediate, which further reacts to form antimony chloride oxide.
Industrial Production Methods: In industrial settings, the production of antimony chloride oxide involves the use of high-purity antimony trichloride and carefully controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and crystallization to isolate and purify the compound.
化学反应分析
Types of Reactions: Antimony chloride oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) can be used to oxidize antimony chloride oxide.
Reducing Agents: Sodium borohydride (NaBH4) can reduce it to lower oxidation states.
Substitution Reactions: Halogenating agents like chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of antimony pentoxide (Sb2O5).
Reduction: Formation of antimony trioxide (Sb2O3).
Substitution: Formation of various antimony halides.
科学研究应用
Antimony chloride oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a Lewis acid catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
作用机制
The mechanism of action of antimony chloride oxide involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
相似化合物的比较
Antimony trichloride (SbCl3): A precursor to antimony chloride oxide, known for its use in organic synthesis.
Antimony pentachloride (SbCl5): Another antimony chloride compound with different reactivity and applications.
Antimony trioxide (Sb2O3): A common antimony oxide with applications in flame retardants and glass production.
Uniqueness: Antimony chloride oxide is unique due to its specific combination of antimony, chlorine, and oxygen, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its utility as a catalyst in organic synthesis set it apart from other antimony compounds.
属性
CAS 编号 |
12182-69-3 |
|---|---|
分子式 |
Cl2O5Sb4 |
分子量 |
637.94 g/mol |
IUPAC 名称 |
antimony(3+);oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
InChI 键 |
QXGIXMVRTVXTKM-UHFFFAOYSA-L |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


